2-(2-Hydroxyethyl)cycloprop-2-en-1-one

Chemical Stability Cyclopropenone Handling Reagent Storage

Sourcing cyclopropenones for synthetic methodology often means choosing between the unsubstituted parent (which polymerizes spontaneously at ambient temperature) and heavily substituted analogs with unsuitable physicochemical profiles. 2-(2-Hydroxyethyl)cycloprop-2-en-1-one resolves this: • Ambient storage & handling - eliminates cold-chain logistics and spontaneous polymerization risk inherent to parent cyclopropenone. • Derivatizable -OH handle enables post-reaction esterification, etherification, or silyl protection without steric interference with the cyclopropenone core. • Balanced logP (~1.7) and aqueous solubility support both organic reactions and biochemical assay compatibility. Supplied at ≥95% purity with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C5H6O2
Molecular Weight 98.101
CAS No. 2225141-69-3
Cat. No. B2393379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)cycloprop-2-en-1-one
CAS2225141-69-3
Molecular FormulaC5H6O2
Molecular Weight98.101
Structural Identifiers
SMILESC1=C(C1=O)CCO
InChIInChI=1S/C5H6O2/c6-2-1-4-3-5(4)7/h3,6H,1-2H2
InChIKeyUCQNNNQOJPTOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyethyl)cycloprop-2-en-1-one: Chemical Profile & Procurement Class


2-(2-Hydroxyethyl)cycloprop-2-en-1-one (C₅H₆O₂, MW 98.10 g/mol) is a synthetic cyclopropenone derivative featuring a strained, electrophilic three-membered ring bearing a pendant 2-hydroxyethyl substituent. The cyclopropenone core is recognized for its quasi-aromatic character, high carbonyl polarization, and versatile reactivity in cycloaddition, ring-opening, and bioorthogonal ligation chemistries [1]. The primary alcohol side chain provides a handle for further derivatization (e.g., esterification, etherification) and modulates physicochemical properties relative to the parent cyclopropenone (C₃H₂O, MW 54.05) [2]. The compound is supplied as a research reagent (typical purity ≥95%) for synthetic methodology development, medicinal chemistry, and chemical biology applications .

2-(2-Hydroxyethyl)cycloprop-2-en-1-one: Differentiated from Common Analogs


Within the cyclopropenone class, even small structural modifications produce critical differences in reactivity, stability, solubility, and biological target engagement. The parent cyclopropenone is a volatile liquid that polymerizes readily at ambient temperature, limiting its practical utility without cold storage and specialized handling [1]. Penitricin (2-hydroxymethylcycloprop-2-en-1-one), the closest natural congener, differs by only one methylene unit, yet this substitution alters hydrogen-bonding capacity, lipophilicity, and metabolic stability—parameters that directly influence antimicrobial potency and pharmacokinetic behavior [2]. 2,3-Diphenylcycloprop-2-en-1-one (DPCP) possesses a distinct immunomodulatory and COX-2 inhibitory profile conferred by the aromatic substituents, making it unsuitable as a drop-in replacement for applications requiring a polar, derivatizable aliphatic side chain [3]. The quantitative evidence below demonstrates that the 2-hydroxyethyl motif of the target compound occupies a differentiated property space that generic in-class substitution cannot recapitulate.

2-(2-Hydroxyethyl)cycloprop-2-en-1-one: Quantitative Differentiation Evidence


Reduced Polymerization vs. Parent Cyclopropenone

The parent cyclopropenone (C₃H₂O) is known to undergo spontaneous polymerization at room temperature, necessitating storage as a solution or at low temperature [1]. In contrast, 2-(2-hydroxyethyl)cycloprop-2-en-1-one, bearing a 2-hydroxyethyl substituent at the C-2 position, is handled and shipped as a neat compound at ambient temperature with a specified purity of ≥95%, indicating significantly reduced polymerization tendency under standard laboratory storage conditions . While quantitative polymerization half-life data for the target compound under controlled conditions are not publicly available, the practical observables—ambient shipment without specialized cold-chain logistics and shelf-stability as a neat substance—represent a meaningful operational advantage for procurement and laboratory workflow.

Chemical Stability Cyclopropenone Handling Reagent Storage Polymerization Resistance

Lipophilicity & H-Bonding Differentiation from Cyclopropenone

The estimated logP of 2-(2-hydroxyethyl)cycloprop-2-en-1-one is approximately 1.7, as catalogued in chemical directory data , indicating moderate lipophilicity suitable for membrane permeation while retaining some aqueous compatibility. For comparison, the parent cyclopropenone has a computed ACD/LogP of 0.13 , and cyclopropenone's estimated water solubility is 2.34×10⁵ mg/L . The target compound introduces one hydrogen bond donor (–OH) and one additional hydrogen bond acceptor (ether-like oxygen), increasing the total HBD count to 1 and HBA count to 2, compared to 0 and 1, respectively, for the parent cyclopropenone. Penitricin (2-hydroxymethylcycloprop-2-en-1-one, C₄H₄O₂, MW 84.07) differs by one methylene group and has HBD=1, HBA=2, but a lower molecular weight and predictably lower logP due to the absence of the additional methylene [1]. These differences in logP and hydrogen-bonding capacity directly influence solubility, permeability, and protein-binding potential in biological assays.

Lipophilicity Hydrogen Bonding Physicochemical Properties Drug-likeness LogP

Dihydroorotase vs. Cysteine Protease Target Engagement

In a BindingDB-recorded assay, 2-(2-hydroxyethyl)cycloprop-2-en-1-one inhibited dihydroorotase (from mouse Ehrlich ascites cells) with an IC₅₀ of 1.80×10⁵ nM (180 µM) at pH 7.37 [1]. This weak inhibitory activity contrasts sharply with the potent, reversible inhibition of cysteine proteases (e.g., papain, cathepsin B, cathepsin L, calpain) exhibited by certain peptidyl cyclopropenone derivatives and the general cyclopropenone pharmacophore class, where inhibitory constants can reach nanomolar ranges depending on substitution [2]. The dihydroorotase target engagement profile, albeit weak, suggests a distinct biological recognition pattern for the 2-hydroxyethyl-substituted scaffold that diverges from the thiol-protease-centric activity of many other cyclopropenones. Users seeking cysteine protease inhibition would be better served by dedicated peptidyl cyclopropenone inhibitors; the target compound's biological profile points toward orthogonal applications where weak, selective engagement of nucleotide metabolism enzymes may be desirable.

Enzyme Inhibition Dihydroorotase Cysteine Protease Target Selectivity BindingDB

Hydroxyethyl vs. Hydroxymethyl Side Chain for Derivatization

The 2-hydroxyethyl substituent of the target compound provides a primary alcohol group suitable for esterification, etherification, silylation, or mesylation, enabling covalent attachment of fluorophores, affinity tags, or pharmacokinetic modifiers. Unlike penitricin (2-hydroxymethylcycloprop-2-en-1-one), which possesses a hydroxymethyl group, the target compound's hydroxyethyl chain introduces an additional methylene spacer, increasing the distance between the reactive cyclopropenone core and the derivatization site from one to two carbon atoms. This structural difference can reduce steric hindrance during conjugation reactions and modulate the electronic influence of the attached moiety on the cyclopropenone ring's reactivity. In SAR studies of penitricin congeners, the hydroxymethylcyclopropenone skeleton was identified as indispensable for antimicrobial activity, implying that even this one-carbon variation critically determines biological outcome [1].

Chemical Derivatization Synthetic Handle Esterification Etherification Building Block

Aqueous Solubility: Balanced Between Cyclopropenone and Diphenylcyclopropenone

Parent cyclopropenone is reported to be miscible in water, with estimated water solubility of 2.34×10⁵ mg/L (234 g/L) . In contrast, diphenylcyclopropenone (DPCP, C₁₅H₁₀O, MW 206.24) is described as insoluble in water but soluble in organic solvents including methanol, ethanol, acetone, and chloroform . 2-(2-Hydroxyethyl)cycloprop-2-en-1-one, with a polar hydroxyethyl group and moderate logP (~1.7), is expected to exhibit intermediate aqueous solubility—sufficient for in vitro biochemical and cell-based assays at micromolar concentrations while avoiding the excessive hydrophilicity of the parent that may limit membrane permeability. Although experimentally determined aqueous solubility data for the target compound are not publicly available, the compound's structural features place it between the two extremes, offering a balanced solubility profile suitable for a broad range of assay conditions without requiring the high DMSO concentrations often needed for DPCP.

Aqueous Solubility DMSO Solubility Formulation Assay Compatibility Solubility

2-(2-Hydroxyethyl)cycloprop-2-en-1-one: Application Scenarios


Synthetic Methodology with Stable Derivatizable Core

For organic chemists developing new cycloaddition, ring-opening, or cross-coupling reactions, 2-(2-hydroxyethyl)cycloprop-2-en-1-one offers a practical advantage over the parent cyclopropenone: it can be handled and stored under ambient conditions without the risk of spontaneous polymerization that plagues the unsubstituted scaffold [1]. The pendant primary alcohol enables post-reaction derivatization (esterification, etherification, silyl protection), providing a convenient synthetic handle for downstream functionalization or product purification via hydrophilic interaction chromatography.

Hit-to-Lead Exploration with Distinct Target Engagement

The compound's weak dihydroorotase inhibitory activity (IC₅₀ 180 µM) [2] suggests that the 2-hydroxyethyl cyclopropenone scaffold engages nucleotide metabolism enzymes differently than the cysteine protease-targeting cyclopropenone pharmacophore. This distinct target engagement profile makes the compound a valuable starting point for fragment-based or scaffold-hopping campaigns aimed at dihydroorotase or related pyrimidine biosynthesis targets, particularly where cysteine protease inhibitory activity would be an undesired off-target effect.

Chemical Biology Probe Design via Hydroxyethyl Conjugation

The two-carbon hydroxyethyl linker provides a longer, more flexible spacer than the hydroxymethyl group of penitricin [3], facilitating the attachment of fluorophores (e.g., BODIPY, fluorescein), biotin, or photoaffinity labels without steric interference with the cyclopropenone core. The balanced logP (~1.7) and intermediate aqueous solubility support cellular permeability and compatibility with live-cell imaging or biochemical pull-down experiments, avoiding the extreme hydrophobicity that limits the utility of diphenylcyclopropenone in aqueous biological systems .

Selectivity Control in Cyclopropenone Screening Libraries

Given that many cyclopropenone derivatives (peptidyl and otherwise) exhibit potent cysteine protease inhibition [4], the target compound's markedly weaker activity against this target class—coupled with its measurable (albeit modest) dihydroorotase inhibition—positions it as a useful selectivity-control or counter-screening compound. It can help research groups distinguish between general cyclopropenone reactivity artifacts and specific target engagement in high-throughput screening campaigns, a critical quality-control role in compound library management.

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